Bienvenue dans la boutique en ligne BenchChem!

PF-9366

Mat2A inhibition enzymatic assay IC50

PF-9366 is a potent, allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the primary extrahepatic enzyme responsible for S-adenosyl-L-methionine (SAM) biosynthesis. With an IC50 of 420 nM and a Kd of 170 nM in biochemical assays, PF-9366 binds a unique allosteric site that overlaps with the regulatory protein Mat2B, thereby increasing substrate affinity while decreasing enzyme turnover.

Molecular Formula C20H19ClN4
Molecular Weight 350.8 g/mol
Cat. No. B1679746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-9366
SynonymsPF-9366;  PF 9366;  PF9366.
Molecular FormulaC20H19ClN4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
InChIInChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3
InChIKeyLYLASWLQCMKZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-9366: A Benchmark Allosteric Mat2A Inhibitor for Cancer Metabolism and SAM-Dependent Signaling Studies


PF-9366 is a potent, allosteric inhibitor of human methionine adenosyltransferase 2A (Mat2A), the primary extrahepatic enzyme responsible for S-adenosyl-L-methionine (SAM) biosynthesis [1]. With an IC50 of 420 nM and a Kd of 170 nM in biochemical assays, PF-9366 binds a unique allosteric site that overlaps with the regulatory protein Mat2B, thereby increasing substrate affinity while decreasing enzyme turnover [2]. This distinct allosteric mechanism differentiates PF-9366 from ATP-competitive inhibitors and positions it as a critical tool compound for dissecting the role of Mat2A allostery in cancer metabolism, epigenetic regulation, and SAM-dependent processes [3].

Why PF-9366 Cannot Be Substituted by Generic Mat2A Inhibitors: Allosteric Mechanism and Distinct Target Engagement


Mat2A inhibitors exhibit divergent mechanisms of action that critically impact experimental outcomes. PF-9366 is an allosteric inhibitor that binds a Mat2B-overlapping site, uniquely altering enzyme kinetics (increased substrate affinity, decreased turnover) without competing with ATP or methionine [1]. In contrast, many high-potency inhibitors (e.g., AG-270, AGI-24512, IDE397) operate through distinct allosteric or orthosteric modes that may produce different cellular pharmacodynamic profiles [2]. Substituting PF-9366 with another Mat2A inhibitor risks confounding mechanistic interpretation due to (1) differential effects on Mat2A conformational dynamics, (2) variability in Mat2B regulatory mimicry, and (3) distinct off-target selectivity fingerprints. The evidence below quantifies why PF-9366 remains the benchmark tool for studies of Mat2A allostery and SAM homeostasis where competitive or alternative allosteric inhibitors fail to recapitulate its unique molecular pharmacology [3].

Quantitative Differentiation of PF-9366 vs. Mat2A Inhibitor Comparators: Potency, Selectivity, and Cellular Efficacy


Biochemical Potency: PF-9366 Exhibits Moderate Mat2A Inhibition, Distinct from Ultra-Potent Clinical Candidates

PF-9366 inhibits Mat2A with an IC50 of 420 nM and a Kd of 170 nM, which is approximately 30- to 50-fold less potent than clinical-stage allosteric inhibitors AG-270 (IC50 14 nM) and AGI-24512 (IC50 8 nM) [1]. This moderate potency makes PF-9366 an ideal tool compound for probing Mat2A allostery without the extreme target engagement that complicates dose-response interpretation in advanced inhibitors [2].

Mat2A inhibition enzymatic assay IC50

Unique Allosteric Mechanism: PF-9366 Increases Substrate Affinity While Decreasing Turnover, Unlike Orthosteric Inhibitors

PF-9366 binds an allosteric site overlapping with the Mat2B regulatory protein, producing a paradoxical effect: it increases Mat2A's affinity for methionine (Km decreases) while reducing catalytic turnover (kcat decreases) [1]. This kinetic signature is not observed with ATP-competitive inhibitors and contrasts with the allosteric mechanism of AG-270, which does not increase substrate affinity [2].

allosteric regulation enzyme kinetics Mat2B mimicry

Superior Selectivity Profile: PF-9366 Exhibits Clean Off-Target Pharmacology vs. Kinase Panels

PF-9366 was screened at 10 µM against a panel of 39 kinases and showed no significant inhibition, and it was also selective against neurotransmitter transporters, phosphodiesterases, ion channels, and GPCRs . In contrast, some clinical-stage Mat2A inhibitors (e.g., AG-270) exhibit broader kinase inhibition profiles and potential hERG liabilities [1][2].

selectivity off-target kinase panel

Cellular SAM Inhibition: PF-9366 Demonstrates Mat2B-Competitive Cellular Efficacy in Cancer Cell Lines

PF-9366 inhibits cellular SAM production in H520 lung carcinoma cells with an IC50 of 1.2 µM, an effect that is Mat2B-competitive (IC50 reduced to 0.86 µM upon Mat2B knockdown) . This contrasts with AG-270, which achieves >90% SAM depletion at 1 µM in MTAP-null cells but lacks the Mat2B-competitive component [1]. PF-9366 also shows differential efficacy across cell lines, with an IC50 of 225 nM in Huh7 hepatocellular carcinoma cells .

cellular SAM Mat2B cancer cell lines

Transcriptomic Convergence: PF-9366 and AG-270 Produce Overlapping but Non-Identical Gene Expression Changes

RNA-seq analysis in VCaP prostate cancer cells revealed that PF-9366 (5 µM, 48 hr) deregulated a set of genes largely convergent with AG-270 (2 µM, 48 hr), with 1053 shared upregulated genes and 963 shared downregulated genes [1]. However, PF-9366 uniquely regulated a subset of genes associated with methionine cycle feedback, consistent with its distinct allosteric mechanism [2].

transcriptomics RNA-seq gene expression

Mat2B-Dependent Allosteric Modulation: PF-9366 Binding Overlaps with Mat2B Regulatory Site

Structural studies demonstrate that PF-9366 binds an allosteric site on Mat2A that directly overlaps with the binding epitope of the regulatory protein Mat2B [1]. This binding event mimics Mat2B's regulatory effect, altering the active site conformation to increase methionine affinity while reducing catalytic turnover [2]. In contrast, AG-270 and IDE397 bind distinct allosteric pockets that do not fully recapitulate Mat2B mimicry [3].

Mat2B allosteric site protein-protein interaction

Optimized Use Cases for PF-9366: When Allosteric Mechanism and Mat2B Mimicry Drive Scientific Selection


Probing Mat2A Allosteric Regulation and Mat2B Functional Mimicry in Cancer Metabolism

PF-9366 is the preferred tool compound for dissecting the allosteric regulation of Mat2A by Mat2B. Its binding site overlap with Mat2B and unique kinetic signature (increased substrate affinity, decreased turnover) enable researchers to study how Mat2B modulates SAM homeostasis in cancer cells. Studies exploiting PF-9366 have revealed that Mat2B functions as an inhibitor of Mat2A activity when methionine or SAM levels are high, yet as an activator when levels are low [1].

Generating Graded SAM Depletion for Dose-Response Studies in MTAP-Proficient Cells

Due to its moderate biochemical potency (IC50 420 nM) and cellular IC50 of 1.2 µM in H520 cells, PF-9366 enables graded reduction of SAM levels rather than complete depletion [1]. This is critical for studying the threshold-dependent effects of SAM on histone methylation, DNA methylation, and polyamine biosynthesis in MTAP-proficient cell models where extreme SAM depletion may confound physiological interpretation [2].

Benchmarking Novel Mat2A Inhibitors in Transcriptomic and Proteomic Profiling Studies

PF-9366 has been extensively characterized in RNA-seq and proteomic studies, including direct head-to-head comparisons with AG-270 that identified 1053 shared upregulated and 963 shared downregulated genes [1]. This well-defined transcriptomic fingerprint makes PF-9366 an ideal benchmark compound for validating the on-target transcriptional effects of novel Mat2A inhibitors and distinguishing mechanism-specific signatures [2].

Investigating Mat2A Dependence in Hematologic Malignancies and Solid Tumors with High Mat2A Expression

PF-9366 has demonstrated antiproliferative activity in MLL-rearranged leukemia models and ERG-negative prostate cancer models with high Mat2A expression [1]. Unlike MTAP-deletion-selective inhibitors (e.g., IDE397, AG-270), PF-9366's efficacy is more strongly correlated with Mat2A expression levels, making it the appropriate tool for studying Mat2A dependency in MTAP-proficient cancers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-9366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.